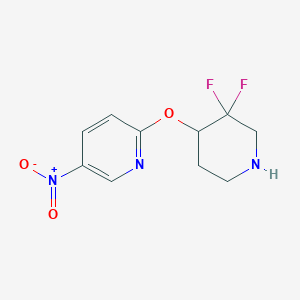
2-((3,3-Difluoropiperidin-4-yl)oxy)-5-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3,3-Difluoropiperidin-4-yl)oxy)-5-nitropyridine is a synthetic organic compound that features a piperidine ring substituted with two fluorine atoms and an ether linkage to a nitropyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,3-Difluoropiperidin-4-yl)oxy)-5-nitropyridine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from a suitable precursor, such as a substituted pyridine.
Introduction of Fluorine Atoms: Fluorination is achieved using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Ether Linkage Formation: The ether linkage is formed by reacting the fluorinated piperidine with a nitropyridine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-((3,3-Difluoropiperidin-4-yl)oxy)-5-nitropyridine can undergo various chemical reactions, including:
Oxidation: The nitropyridine moiety can be oxidized using strong oxidizing agents.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of 2-((3,3-Difluoropiperidin-4-yl)oxy)-5-aminopyridine.
Substitution: Formation of various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
2-((3,3-Difluoropiperidin-4-yl)oxy)-5-nitropyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of 2-((3,3-Difluoropiperidin-4-yl)oxy)-5-nitropyridine involves its interaction with specific molecular targets. The nitropyridine moiety can participate in electron transfer reactions, while the piperidine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(3,3-Difluoropiperidin-4-yl)-imidazo[4,5-c]quinolin-2-one: Known for its ability to cross the blood-brain barrier and act as a protein kinase inhibitor.
2-(3,3-Difluoropiperidin-4-yl)acetic acid hydrochloride: Used in various chemical synthesis applications.
Uniqueness
2-((3,3-Difluoropiperidin-4-yl)oxy)-5-nitropyridine is unique due to its combination of a fluorinated piperidine ring and a nitropyridine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple scientific disciplines.
Propiedades
Fórmula molecular |
C10H11F2N3O3 |
|---|---|
Peso molecular |
259.21 g/mol |
Nombre IUPAC |
2-(3,3-difluoropiperidin-4-yl)oxy-5-nitropyridine |
InChI |
InChI=1S/C10H11F2N3O3/c11-10(12)6-13-4-3-8(10)18-9-2-1-7(5-14-9)15(16)17/h1-2,5,8,13H,3-4,6H2 |
Clave InChI |
OZJCNZQUCPREOM-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC(C1OC2=NC=C(C=C2)[N+](=O)[O-])(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


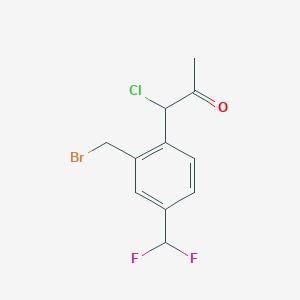


![(R)-tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14061273.png)

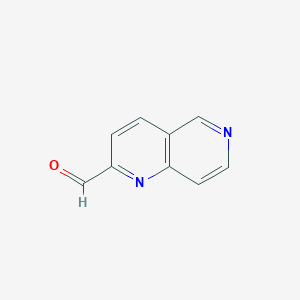

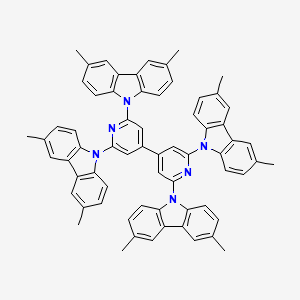
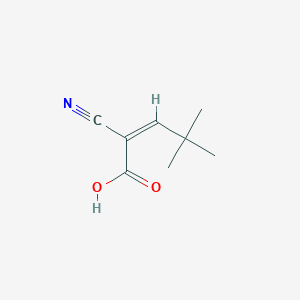

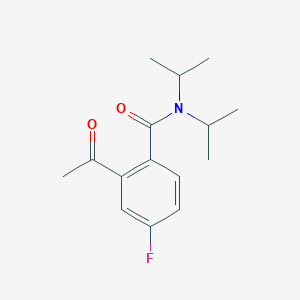
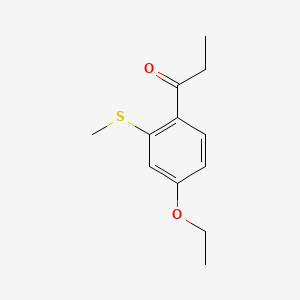
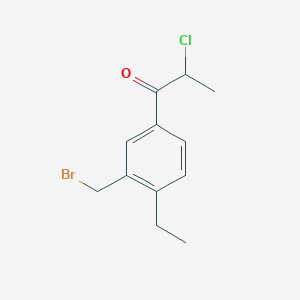
![(2-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}pyridin-3-yl)boronic acid](/img/structure/B14061348.png)
